molecular formula C8H9N3O5 B029233 6-Hydroxy Nicorandil CAS No. 113743-17-2

6-Hydroxy Nicorandil

Cat. No.: B029233
CAS No.: 113743-17-2
M. Wt: 227.17 g/mol
InChI Key: KPGQDUMCVZGWBO-UHFFFAOYSA-N
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Description

6-Hydroxy Nicorandil is a derivative of Nicorandil, a compound known for its vasodilatory properties Nicorandil is primarily used in the treatment of angina pectoris due to its ability to dilate both coronary and systemic arteries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Nicorandil typically involves the nitration of N-(2-hydroxyethyl)nicotinamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and identify impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Nicorandil undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrate group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Cardiovascular Applications

6-Hydroxy Nicorandil has been primarily studied for its cardiovascular benefits, particularly in the treatment of angina and other heart-related conditions.

  • Antianginal Effects : Nicorandil is recognized as a second-line treatment for chronic stable angina. Its efficacy is comparable to traditional antianginal medications, making it a valuable option in clinical settings . The compound operates through two primary mechanisms: opening adenosine triphosphate-sensitive potassium (KATP) channels and donating nitric oxide (NO), which enhance myocardial blood flow and reduce ischemic damage .
  • Protection Against Ischemic Injury : Studies have shown that this compound can mitigate reperfusion injury following coronary interventions. It improves microvascular function and reduces infarct size when administered before procedures like percutaneous coronary intervention (PCI) .
  • Long-term Benefits : Long-term administration of Nicorandil has demonstrated beneficial effects on left ventricular remodeling and sympathetic nerve activity in patients post-myocardial infarction, indicating its potential for improving cardiac function over time .

Renal Protection

Recent research highlights the nephroprotective effects of this compound, particularly in models of renal injury.

  • Oxidative Stress Reduction : In diabetic models, this compound has shown the ability to reduce oxidative stress in renal tissues. It protects against hyperglycemia-induced damage by activating KATP channels and stimulating mitochondrial superoxide dismutase (MnSOD) expression .
  • Renal Injury Models : Experimental studies indicate that the compound can reduce renal injury in conditions such as unilateral ureteral obstruction and diabetic nephropathy. Its protective mechanisms include enhancing nitric oxide production and decreasing transforming growth factor-beta levels .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties.

  • Cerebral Ischemia : Research indicates that Nicorandil can provide protective effects during cerebral ischemia by reducing oxidative stress and inflammation, which are critical factors in neuronal damage during stroke events .

Muscular Applications

The compound has also been investigated for its effects on skeletal muscle complications associated with diabetes.

  • Oxidative Stress in Muscle Fibers : A study demonstrated that this compound significantly decreases oxidative stress in both slow- and fast-twitch muscle fibers in diabetic rats. It enhances the glutathione system's functioning, which is crucial for maintaining muscle health .

Case Studies and Research Findings

StudyFindingsApplication
Demonstrated efficacy in reducing angina episodes and improving left ventricular function post-MICardiovascular
Showed nephroprotective effects by reducing oxidative stress in diabetic modelsRenal Health
Found to decrease oxidative stress in skeletal muscles of diabetic ratsMuscular Health
Indicated protective effects against cerebral ischemiaNeuroprotection

Comparison with Similar Compounds

    Nicorandil: The parent compound, known for its dual action as a potassium channel opener and nitric oxide donor.

    Nitrates: Such as nitroglycerin and isosorbide mononitrate, which primarily act as nitric oxide donors.

    Potassium Channel Openers: Such as minoxidil, which primarily acts by opening potassium channels.

Uniqueness of 6-Hydroxy Nicorandil: this compound combines the properties of both nitrates and potassium channel openers, making it a unique compound with potential multitarget effects. Its hydroxyl group may also confer additional pharmacokinetic and pharmacodynamic properties, enhancing its therapeutic potential .

Biological Activity

6-Hydroxy Nicorandil is a derivative of Nicorandil, a well-established antianginal medication known for its dual action as a potassium ATP (KATP) channel opener and nitric oxide (NO) donor. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and potential therapeutic applications based on recent research findings.

This compound functions primarily through the following mechanisms:

  • KATP Channel Opening : Like its parent compound, it activates KATP channels, leading to vasodilation and reduced myocardial oxygen demand. This action is crucial in conditions such as ischemia and heart failure.
  • Nitric Oxide Donation : The compound releases NO, which contributes to vasodilation and has protective effects against oxidative stress and inflammation.

Biological Effects

Research indicates that this compound exhibits several beneficial biological activities:

  • Cardiovascular Protection : Studies show that this compound can reduce reperfusion injury in myocardial tissues and improve microvascular function during acute myocardial infarction (AMI) . It enhances left ventricular ejection fraction and reduces infarct size when administered prior to reperfusion therapy.
  • Neuroprotection : Recent studies suggest that it may also have neuroprotective effects in ischemic stroke models, improving neuronal survival under hypoxic conditions .
  • Renal Protection : In experimental models of renal injury, this compound has been shown to mitigate oxidative stress and reduce albuminuria in diabetic nephropathy models . Its protective effects are attributed to both KATP channel activation and NO-mediated pathways.
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD), where it helps modulate inflammatory mediators .

Study on Myocardial Ischemia

A clinical study involving patients with AMI demonstrated that administration of Nicorandil before percutaneous coronary intervention significantly reduced reperfusion injury and improved outcomes compared to control groups . While specific data on this compound was not available, the protective mechanisms are presumed similar due to their structural relationship.

Renal Injury Model

In a rat model of unilateral ureteral obstruction, this compound treatment led to a significant decrease in renal injury markers and improved renal function. The study highlighted the role of KATP channels in mediating these protective effects .

Comparative Efficacy

Biological ActivityThis compoundNicorandil
KATP Channel ActivationYesYes
Nitric Oxide ReleaseYesYes
Cardiovascular BenefitsSignificantSignificant
Neuroprotective EffectsEmerging EvidenceEstablished
Renal Protective EffectsStrongModerate
Anti-inflammatory EffectsPresentPresent

Properties

IUPAC Name

2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGQDUMCVZGWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556336
Record name 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113743-17-2
Record name 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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